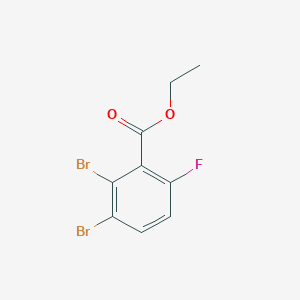

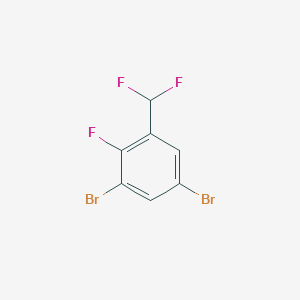

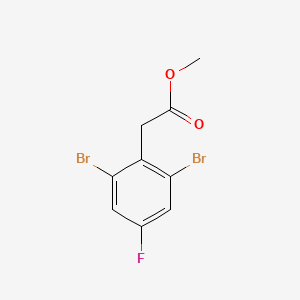

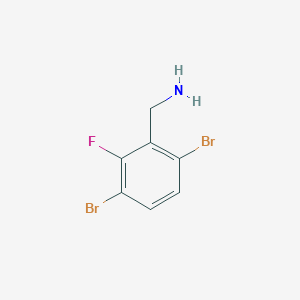

3,6-Dibromo-2-fluorobenzylamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “3,6-Dibromo-2-fluorobenzylamine” could potentially involve bromination reactions, as suggested by the presence of bromine atoms in the compound . Dibromination reactions are often used in the synthesis of dibromoalkanes . The combination of DMSO and oxalyl bromide is a highly efficient brominating reagent for various alkenes, alkynes, and ketones .

Molecular Structure Analysis

The molecular structure of “3,6-Dibromo-2-fluorobenzylamine” can be analyzed using density functional theory (DFT) and ab initio level calculations . These methods can calculate optimized parameters such as dipole moment, average polarizability, anisotropic polarizability, first order molecular hyperpolarizability, electric susceptibility, linear refractive index, dielectric constant, energy band gap, Zero-point vibrational energy, total electronic energy, Gibbs free energy, Enthalpy, molar heat capacity at constant volume and Entropy .

Chemical Reactions Analysis

The chemical reactions involving “3,6-Dibromo-2-fluorobenzylamine” could potentially involve bromination reactions . Bromination of alkenes, alkynes, and anilines has efficiently been carried out at room temperature in short reaction times using potassium bromide and orthoperiodic acid in dichloromethane-water (1:1) to prepare the corresponding brominated compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6-Dibromo-2-fluorobenzylamine” include a boiling point of 277.0±35.0 °C and a density of 2.047±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Rotational Spectrum Study

The rotational spectrum of 2-fluorobenzylamine, a related compound to 3,6-Dibromo-2-fluorobenzylamine, has been analyzed to understand the effects of ring fluorination on molecular flexibility and dynamics. This study, conducted using rotational spectroscopy and quantum chemical methods, revealed the presence of stable conformers influenced by an intramolecular hydrogen bond involving the fluorine atom (Calabrese, Maris, Evangelisti, Caminati, & Melandri, 2013).

Biological Properties in Adrenergic Systems

Research on fluoronorepinephrines, which includes compounds like 2-fluorobenzylamine, has demonstrated their impact on adrenergic systems. This study indicates the role of fluorine substituents in modifying the affinity of these analogues for alpha- and beta-adrenergic receptors (Kirk et al., 1979).

Crystallographic Characterizations

The substitution reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines, including benzylamine, have been explored. This research provides insights into the structural characterizations of these compounds, emphasizing the role of fluorobenzylamine derivatives in chemical synthesis (Elmas, 2017).

Supramolecular Assembly Influences

A study on 4-fluorobenzylamine, a related compound, demonstrates the effects of strong hydrogen bonds and weak intermolecular interactions on the formation of diverse supramolecular architectures. This research highlights the significance of fluorine in influencing molecular interactions and crystal packing (Wang, Ding, Li, & Huang, 2015).

Radiolabeling for Medical Applications

Fluorine-18 labeled compounds, such as 4-[18F]-fluorobenzylamine, have been developed for medical applications like imaging and diagnostics. These compounds are used for labeling proteins and peptides, showcasing the application of fluorobenzylamines in radiopharmaceuticals (Garg, Garg, & Zalutsky, 1991).

Palladium-Catalyzed Fluorination

The palladium-catalyzed C–H fluorination of oxalyl amide-protected benzylamines, including fluorobenzylamines, illustrates an efficient method for preparing ortho-fluorinated benzylamines. This process highlights the synthetic utility of fluorobenzylamines in organic chemistry (Chen, Wang, Zhang, & Zhao, 2015).

Wirkmechanismus

The mechanism of action of “3,6-Dibromo-2-fluorobenzylamine” could potentially involve bromination reactions . The expected addition product from reactions of this kind is the result of 1,2-addition, i.e., bonding to the adjacent carbons of a double bond. The unexpected product comes from 1,4-addition, i.e., bonding at the terminal carbon atoms of a conjugated diene with a shift of the remaining double bond to the 2,3-location .

Safety and Hazards

The safety data sheet for “3,6-Dibromo-2-fluorobenzylamine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3,6-dibromo-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2FN/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZGUZBVEXBXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)CN)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601270062 | |

| Record name | Benzenemethanamine, 3,6-dibromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromo-2-fluorobenzylamine | |

CAS RN |

1806307-03-8 | |

| Record name | Benzenemethanamine, 3,6-dibromo-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806307-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 3,6-dibromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.